molecular formula C10H14N2O B2942877 2-Cyclopropyl-5-ethyl-4-methyl-1H-pyrimidin-6-one CAS No. 1178727-02-0

2-Cyclopropyl-5-ethyl-4-methyl-1H-pyrimidin-6-one

Cat. No.: B2942877
CAS No.: 1178727-02-0
M. Wt: 178.235
InChI Key: LKTDCKOYDVFAMJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-ethyl-4-methyl-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a cyclopropyl group at the second position, an ethyl group at the fifth position, and a methyl group at the fourth position of the pyrimidine ring, with a ketone functional group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-ethyl-4-methyl-1H-pyrimidin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions can lead to the formation of pyrimidin-6-one derivatives . The reaction typically involves heating the reactants under reflux in a suitable solvent such as butanol, in the presence of a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-ethyl-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or amines.

Scientific Research Applications

2-Cyclopropyl-5-ethyl-4-methyl-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-ethyl-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-4-methyl-5-phenyl-1H-pyrimidin-6-one: Similar structure but with a phenyl group instead of an ethyl group.

    2-Cyclopropyl-5-methyl-4-ethyl-1H-pyrimidin-6-one: Similar structure but with the positions of the ethyl and methyl groups swapped.

    2-Cyclopropyl-5-ethyl-4-methyl-1H-pyrimidin-4-one: Similar structure but with the ketone group at the fourth position instead of the sixth.

Uniqueness

2-Cyclopropyl-5-ethyl-4-methyl-1H-pyrimidin-6-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group adds steric hindrance, which can affect the compound’s interactions with enzymes and receptors. Additionally, the combination of ethyl and methyl groups at specific positions on the pyrimidine ring can lead to unique electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyclopropyl-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-8-6(2)11-9(7-4-5-7)12-10(8)13/h7H,3-5H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTDCKOYDVFAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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